molecular formula C9H8BrFO B8267063 (E)-1-Bromo-2-fluoro-3-(2-methoxyvinyl)benzene

(E)-1-Bromo-2-fluoro-3-(2-methoxyvinyl)benzene

Cat. No.: B8267063
M. Wt: 231.06 g/mol
InChI Key: QIJOLPKRVJTDKY-AATRIKPKSA-N
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Description

(E)-1-Bromo-2-fluoro-3-(2-methoxyvinyl)benzene is an organic compound with the molecular formula C9H8BrFO. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxyvinyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Bromo-2-fluoro-3-(2-methoxyvinyl)benzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the methoxyvinyl group. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the benzene ring. The methoxyvinyl group can be introduced through a Heck reaction or a similar coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by the coupling of the methoxyvinyl group. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-1-Bromo-2-fluoro-3-(2-methoxyvinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

(E)-1-Bromo-2-fluoro-3-(2-methoxyvinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-1-Bromo-2-fluoro-3-(2-methoxyvinyl)benzene exerts its effects involves interactions with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxyvinyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-Bromo-2-fluoro-3-(2-methoxyvinyl)benzene is unique due to the combination of bromine, fluorine, and methoxyvinyl groups on the benzene ring.

Properties

IUPAC Name

1-bromo-2-fluoro-3-[(E)-2-methoxyethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-12-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJOLPKRVJTDKY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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